molecular formula C14H20N2O2 B6150634 2-(4-phenylpiperazin-1-yl)butanoic acid CAS No. 946762-54-5

2-(4-phenylpiperazin-1-yl)butanoic acid

Cat. No.: B6150634
CAS No.: 946762-54-5
M. Wt: 248.3
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Description

2-(4-Phenylpiperazin-1-yl)butanoic acid is a synthetic organic compound of interest in medicinal chemistry and neuroscience research. It features a phenylpiperazine moiety, a common pharmacophore in central nervous system (CNS) active compounds, linked to a butanoic acid chain. The phenylpiperazine group is frequently employed in the design of ligands for various neurological targets . The incorporation of a carboxylic acid functional group enhances the molecule's potential for molecular interactions and salt formation, which can be leveraged to improve the physicochemical properties of drug candidates . This structural framework is associated with a range of pharmacological activities in research settings. Specifically, analogous compounds featuring the phenylpiperazine group and an amide or carboxylic acid-containing side chain have been investigated for their potential anticonvulsant properties. Research on such hybrids has shown promise in animal models of epilepsy, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting a potential role in the development of new antiepileptic drugs (AEDs) . Furthermore, the phenylpiperazine pharmacophore is found in molecules studied for antinociceptive (pain-relieving) activity, indicating potential applications in neuropharmacology and pain research . Researchers may utilize 2-(4-phenylpiperazin-1-yl)butanoic acid as a key synthetic intermediate or as a precursor for the development of novel bioactive molecules. Its structure allows for further derivatization, particularly at the carboxylic acid group, to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This makes it a valuable building block for constructing compound libraries aimed at discovering new therapeutics for neurological and psychiatric disorders . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use.

Properties

CAS No.

946762-54-5

Molecular Formula

C14H20N2O2

Molecular Weight

248.3

Purity

95

Origin of Product

United States

Foundational & Exploratory

Pharmacophore Analysis of Phenylpiperazine Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Phenylpiperazine Butanoic Acid Derivatives , a privileged scaffold in the design of Multi-Target Directed Ligands (MTDLs) for neuropsychiatric and cardiovascular therapeutics.

Executive Summary

The 4-(4-phenylpiperazin-1-yl)butanoic acid scaffold represents a cornerstone in medicinal chemistry, particularly for targeting aminergic G Protein-Coupled Receptors (GPCRs) such as 5-HT


 , D

, and

-adrenergic receptors
. Its structural modularity allows for the precise tuning of polypharmacological profiles, making it essential for developing atypical antipsychotics, anxiolytics, and antihypertensives.

This guide dissects the pharmacophoric signature of this scaffold, establishing the causality between specific structural features and receptor binding kinetics. It provides a validated workflow for modeling these derivatives, supported by experimental protocols and mechanistic logic.

Structural Architecture & Chemical Logic

To understand the pharmacophore, we must first deconstruct the scaffold into its four functional domains. The "Butanoic Acid" nomenclature implies a specific linker length that governs the spatial arrangement of the pharmacophores.

The Four-Domain Model
DomainComponentChemical FunctionPharmacophoric Feature
A Aryl Head Phenyl ring (often substituted)Hydrophobic (HY) / Aromatic (AR)
B Basic Core Piperazine ring (N1 & N4)Positive Ionizable (PI)
C Linker Propylene chain (-(CH

)

-)
Distance Constraint / Spacer
D Acidic Tail Carboxylic acid / Amide / EsterH-Bond Acceptor (HBA) / Donor (HBD)

Technical Note on Linker Length: The derivative is named 4-(4-phenylpiperazin-1-yl)butanoic acid .

  • Structure: Phenyl-Piperazine-N-CH

    
    -CH
    
    
    
    -CH
    
    
    -COOH.
  • Mechanistic Importance: The 3-methylene spacer (+ carbonyl carbon) creates a distance of approximately 5.5–6.5 Å between the basic piperazine nitrogen and the distal H-bond acceptor. This distance is critical for bridging the orthosteric binding site (TM3) and the secondary binding pocket (extracellular loops) in GPCRs.

Pharmacophore Modeling Workflow

The following workflow describes a hybrid Ligand-Based and Structure-Based approach to generating a high-confidence pharmacophore model.

The "Anchor & Swing" Mechanism

Aminergic GPCR binding is driven by a conserved "Anchor" interaction, while selectivity is determined by the "Swing" of the tail.

  • The Anchor (TM3 Interaction): The protonated

    
     of the piperazine ring forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32  in 5-HT
    
    
    
    and D
    
    
    ). This is the strongest interaction (
    
    
    to
    
    
    kcal/mol).
  • The Pi-Stack (TM6 Interaction): The phenyl ring engages in edge-to-face or parallel

    
    -
    
    
    
    stacking with aromatic residues (e.g., Phe6.52 or Trp6.48 ).
  • The Tail Swing (EL2/TM7): The butanoic acid tail extends towards the extracellular surface, interacting with variable residues (often Thr, Tyr, or Glu), conferring receptor subtype selectivity.

Visualization of the Pharmacophore Logic

PharmacophoreLogic cluster_0 Orthosteric Binding Scaffold Phenylpiperazine Butanoic Acid N4 Piperazine N4 (Protonated) Scaffold->N4 Phenyl Phenyl Ring (Aromatic) Scaffold->Phenyl Linker Butanoic Linker (Flexible Spacer) Scaffold->Linker Asp Asp3.32 (Salt Bridge) N4->Asp Ionic Interaction AroRes Phe/Trp (TM6) (Pi-Stacking) Phenyl->AroRes Pi-Pi Interaction Tail Distal Group (Amide/Acid) Linker->Tail SecPocket Secondary Pocket (H-Bonding) Tail->SecPocket H-Bond / VdW Target GPCR Binding Site

Figure 1: Mechanistic mapping of the scaffold features to specific GPCR residues. The N4-Asp3.32 interaction acts as the primary anchor.

Structure-Activity Relationship (SAR) Analysis

The Phenyl Ring (The "Head")

Modifications here drastically alter intrinsic efficacy (agonist vs. antagonist) and selectivity.

  • Ortho-substitution (e.g., 2-OMe): Increases affinity for 5-HT

    
     and 
    
    
    
    receptors. The steric bulk forces the phenyl ring to rotate relative to the piperazine plane, adopting a conformation that fits the 5-HT
    
    
    aromatic cage.
  • Meta/Para-substitution (e.g., 3-CF

    
    , 4-Cl):  Often enhances metabolic stability and lipophilicity but can shift selectivity towards 5-HT
    
    
    
    or D
    
    
    .
The Butanoic Acid Linker (The "Spacer")
  • Chain Length: Shortening to 2 carbons (propanoic) or lengthening to 5 (pentanoic) often results in a 10-100 fold loss in affinity. The 4-carbon equivalent distance (propyl chain + carbonyl) is optimal for spanning the "aromatic gorge" of the receptor.

  • Rigidification: Introducing double bonds or cyclopropyl rings into the linker restricts conformational entropy. While this can increase affinity (lower

    
    ), it often reduces the molecule's ability to adapt to different receptor subtypes (lower promiscuity).
    
The Acidic/Amide Tail
  • Free Acid: Generally poor CNS penetration due to ionization at physiological pH (COO

    
    ). Used primarily for peripheral targets or as prodrug precursors.
    
  • Amide Derivatives: Converting the acid to an amide (e.g., N-alkyl amide) restores CNS penetrability and adds a Hydrogen Bond Donor (NH) and Acceptor (C=O). This is the most common modification in drug development (e.g., Buspirone analogs).

Experimental Protocols

Protocol A: In Silico Pharmacophore Generation

Objective: Create a 3D pharmacophore hypothesis using a training set of active derivatives.

  • Dataset Preparation:

    • Curate a list of 15-20 derivatives with known

      
       values (range: 0.1 nM to 1000 nM).
      
    • Generate 3D conformers (up to 50 per molecule) using an energy window of 10 kcal/mol.

    • Critical Step: Protonate the piperazine N4 nitrogen.

  • Alignment:

    • Align all molecules using the Phenylpiperazine substructure as the template.

    • Allow flexibility in the butanoic acid tail.

  • Feature Extraction:

    • Define PI (Positive Ionizable) on N4.

    • Define HY (Hydrophobic) centroids on the phenyl ring.

    • Define HBA/HBD vectors on the amide/acid tail.

  • Validation:

    • Screen a decoy database (e.g., DUD-E) seeded with known actives.

    • Calculate Enrichment Factor (EF1%) and ROC AUC. A valid model must have AUC > 0.7.

Protocol B: Radioligand Binding Assay (Validation)

Objective: Empirically determine the affinity (


) of synthesized derivatives.
  • Receptor Source: CHO cells stably expressing human 5-HT

    
     or D
    
    
    
    receptors.
  • Radioligand: [^3H]-8-OH-DPAT (for 5-HT

    
    ) or [^3H]-Spiperone (for D
    
    
    
    ).
  • Procedure:

    • Incubate cell membranes (20

      
      g protein) with radioligand (0.5 nM) and varying concentrations of the test derivative (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

      
      .
      
    • Incubation: 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters using a cell harvester.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

Synthesis & Optimization Workflow

The following diagram illustrates the decision matrix for optimizing these derivatives based on initial screening results.

OptimizationFlow Start Synthesize Core: 4-(4-phenylpiperazin-1-yl)butanoic acid Screen Primary Screen (5-HT1A / D2 Binding) Start->Screen Decision Affinity < 10 nM? Screen->Decision OptimizeTail Optimize Tail (Amide coupling for selectivity) Decision->OptimizeTail Yes OptimizeHead Optimize Head (Phenyl substitutions) Decision->OptimizeHead No SelectivityCheck Selectivity Ratio (5-HT1A vs D2) OptimizeTail->SelectivityCheck OptimizeHead->Screen Biased Functional Assay (cAMP vs Beta-Arrestin) SelectivityCheck->Biased Desired Profile Met

Figure 2: Iterative optimization workflow for phenylpiperazine derivatives.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists. Source: PubMed. URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen / NIH. URL:[Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking. Source: RSC Advances. URL:[Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Source: Molecules / PubMed Central. URL:[Link]

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 2-(4-phenylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular weight and key physicochemical characteristics of the compound 2-(4-phenylpiperazin-1-yl)butanoic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for experimental design and interpretation, crucial for advancing research and development in medicinal chemistry. The piperazine scaffold is a cornerstone in modern drug discovery, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Understanding the specific attributes of its derivatives, such as the title compound, is paramount for the successful design of novel therapeutics.

Core Molecular Attributes

The foundational step in characterizing any novel compound is to establish its fundamental molecular properties. These values are the bedrock upon which all further physicochemical and biological assessments are built.

Molecular Structure and Formula

The chemical name 2-(4-phenylpiperazin-1-yl)butanoic acid defines a precise arrangement of atoms. The structure consists of a butanoic acid backbone, with a 4-phenylpiperazin-1-yl moiety substituted at the second carbon position.

Based on this structure, the molecular formula is determined to be C₁₄H₂₀N₂O₂ .

Molecular Weight

The molecular weight is a critical parameter for a multitude of experimental calculations, from solution preparation to molar-based assay interpretation. Based on the molecular formula, the calculated molecular weight is:

  • Monoisotopic Mass: 248.1525 g/mol

  • Average Mass: 248.326 g/mol

For the majority of laboratory applications, the average mass is utilized.

Predicted and Key Physicochemical Properties

The physicochemical properties of a molecule are pivotal in determining its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3] For piperazine derivatives, these characteristics are tunable through chemical modification, making them a versatile scaffold in drug development.[2]

PropertyPredicted Value/RangeSignificance in Drug Development
pKa Acidic: 4-5, Basic: 7-8The presence of both a carboxylic acid and two basic nitrogen atoms in the piperazine ring makes this an amphiphilic compound. The pKa values dictate the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding.[4]
LogP (Lipophilicity) 1.5 - 2.5The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This property is crucial for its ability to cross biological membranes. A balanced LogP is often sought to ensure adequate solubility and permeability.[3]
Aqueous Solubility pH-dependentSolubility is a critical factor for oral bioavailability and formulation. Due to the ionizable groups, the aqueous solubility of 2-(4-phenylpiperazin-1-yl)butanoic acid is expected to be highly dependent on the pH of the medium.
Polar Surface Area ~60 ŲThe polar surface area (PSA) is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1The carboxylic acid group serves as a hydrogen bond donor.
Hydrogen Bond Acceptors 4The two nitrogen atoms of the piperazine ring and the two oxygen atoms of the carboxylic acid act as hydrogen bond acceptors. The capacity for hydrogen bonding influences solubility and interactions with biological targets.

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of 2-(4-phenylpiperazin-1-yl)butanoic acid, a series of well-established experimental protocols should be employed. The following section details the methodologies for these key experiments.

Workflow for Physicochemical Characterization

The systematic characterization of a new chemical entity is a multi-step process. The following diagram illustrates a general workflow.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structure_Verification Structure_Verification Purification->Structure_Verification Purified Compound pKa pKa Determination Structure_Verification->pKa LogP LogP Measurement Structure_Verification->LogP Solubility Solubility Assessment Structure_Verification->Solubility Stability Stability Studies Structure_Verification->Stability ADME_Prediction ADME Profile Prediction pKa->ADME_Prediction LogP->ADME_Prediction Solubility->ADME_Prediction Stability->ADME_Prediction

Caption: General workflow for the synthesis and physicochemical characterization of a new chemical entity.

Determination of pKa (Potentiometric Titration)

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups by measuring the change in pH of a solution upon the addition of a titrant.

Protocol:

  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of 2-(4-phenylpiperazin-1-yl)butanoic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

  • Acidic pKa Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. Record the pH after each addition.

  • Basic pKa Titration: For the basic pKa, start with the analyte dissolved in a slight excess of standardized strong acid (e.g., 0.1 M HCl) and titrate with the standardized strong base.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Measurement of LogP (Shake-Flask Method)

Rationale: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Protocol:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of 2-(4-phenylpiperazin-1-yl)butanoic acid in the aqueous phase at a known concentration.

  • Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol in a sealed container.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. For piperazine derivatives which may have weak UV chromophores, derivatization might be necessary to enhance detection.[5]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Assessment (pH-Solubility Profile)

Rationale: Given the ionizable nature of the compound, determining its solubility across a range of pH values provides a more complete picture than a single-point measurement.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10).

  • Equilibration: Add an excess amount of solid 2-(4-phenylpiperazin-1-yl)butanoic acid to each buffer solution in separate vials.

  • Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After incubation, filter or centrifuge the samples to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant of each vial using a validated analytical method like HPLC.

  • Profile Generation: Plot the measured solubility against the pH of the respective buffer to generate the pH-solubility profile.

Stability Considerations

The chemical stability of piperazine derivatives is a critical parameter for shelf-life and formulation development. Phenyl piperazines, in particular, have been noted to potentially degrade over extended storage, especially at room temperature.[4]

Forced Degradation Studies Workflow

To understand the degradation pathways and identify potential liabilities, forced degradation studies are essential.

G cluster_0 Stress Conditions cluster_1 Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->HPLC MassSpec Mass Spectrometry (for degradant identification) HPLC->MassSpec Identify Peaks Compound 2-(4-phenylpiperazin-1-yl)butanoic acid Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photolytic

Caption: Workflow for forced degradation studies to assess the chemical stability of the compound.

Conclusion

The exploration of piperazine derivatives continues to be a fertile ground for the discovery of new therapeutic agents.[3] A thorough understanding of the molecular weight and physicochemical characteristics of novel compounds like 2-(4-phenylpiperazin-1-yl)butanoic acid is a non-negotiable prerequisite for successful drug development. The predictive data and experimental protocols outlined in this guide provide a robust framework for researchers to characterize this and similar molecules, thereby enabling informed decisions in the progression of potential drug candidates. The interplay of pKa, lipophilicity, and solubility, governed by the unique structural combination of a phenylpiperazine and a butanoic acid moiety, will ultimately define the therapeutic potential of this compound.

References

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Monograph: 2-(4-Phenylpiperazin-1-yl)butanoic Acid Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-(4-phenylpiperazin-1-yl)butanoic acid and its structural analogs. This document synthesizes pharmacological data, synthetic methodologies, and structure-activity relationships (SAR) to serve as a reference for drug discovery professionals.

Executive Summary

The 2-(4-phenylpiperazin-1-yl)alkanoic acid class represents a privileged scaffold in neuropsychiatric and analgesic drug discovery. While the phenylpiperazine moiety is a classical "serotonin warhead" (targeting 5-HT1A, 5-HT2A, and D2 receptors), the functionality of the alkanoic acid tail—specifically the butanoic acid variant—introduces critical physicochemical properties that modulate metabolic stability, blood-brain barrier (BBB) penetration, and receptor subtype selectivity.

This guide focuses on the 2-(4-phenylpiperazin-1-yl)butanoic acid core, analyzing its role as a lipophilic homolog of the more common acetic and propionic acid derivatives used in GlyT-1 inhibitors and TRPC6 activators.

Chemical Architecture & SAR Analysis

The Pharmacophore

The molecule consists of three distinct domains, each governing specific interactions:

  • The Aryl Head (Phenyl Ring):

    • Function: Primary receptor anchor (pi-pi stacking).

    • Modulation: Electron-withdrawing groups (e.g., 2-F, 3-CF3, 2-OCH3) steer selectivity between 5-HT1A (anxiolytic) and D2 (antipsychotic) receptors.

  • The Piperazine Core:

    • Function: Rigid spacer ensuring correct orientation of the aryl head; protonatable nitrogen provides ionic bonding with aspartate residues in GPCR transmembrane domains.

  • The Butanoic Acid Tail (The Critical Differentiator):

    • Alpha-Substitution: Unlike acetic acid (non-chiral) or propionic acid (methyl substituted), the butanoic acid moiety possesses an ethyl group at the

      
      -carbon.
      
    • Impact: This ethyl group increases lipophilicity (

      
      ) and steric bulk, often protecting the adjacent carbonyl/amine from rapid enzymatic hydrolysis or oxidation.
      
Homologous Series Comparison

The choice of the acid chain length drastically alters the pharmacological profile:

Scaffold Variant

-Substituent
Primary ApplicationKey Characteristic
Acetic Acid -HGlyT-1 InhibitorsHigh polarity, rapid clearance.
Propionic Acid -CH3TRPC6 ActivatorsBalanced potency/solubility.
Butanoic Acid -CH2CH3Analgesics / Dual-Action Enhanced BBB penetration; increased metabolic stability.
SAR Visualization

The following decision tree illustrates the optimization pathway for this scaffold.

SAR_Pathway Core 2-(4-phenylpiperazin-1-yl) Butanoic Acid Core Mod_Head Aryl Substitution (2-OCH3, 3-CF3, 2-F) Core->Mod_Head Selectivity Tuning Mod_Tail Acid Derivatization (Amide/Ester) Core->Mod_Tail PK Optimization Target_5HT Target: 5-HT1A/D2 (Antipsychotic) Mod_Head->Target_5HT 2-OCH3 / 3-CF3 Target_GlyT1 Target: GlyT-1 (Cognition/Schizophrenia) Mod_Head->Target_GlyT1 2-Arylsulfanyl Mod_Tail->Target_5HT Free Acid/Small Ester Target_Pain Target: Na+ Channels/TRP (Analgesia) Mod_Tail->Target_Pain Bulky Amides

Figure 1: Structural optimization pathways for phenylpiperazinyl butanoic acid analogs.

Therapeutic Applications & Mechanisms[1]

Analgesia (Non-Opioid)

Analogs of phenylpiperazine butanoic acid have demonstrated potent antinociceptive activity independent of opioid receptors.[1]

  • Mechanism: Modulation of serotonergic descending inhibitory pathways and blockade of voltage-gated sodium channels.

  • Key Compound: LQFM-008 (a related ethyl ester derivative) showed significant reduction in inflammatory pain in formalin tests, antagonized by 5-HT1A blockers, validating the serotonergic mechanism.

Cognitive Enhancement (GlyT-1 Inhibition)

Derivatives with specific aryl-sulfanyl substitutions function as Glycine Transporter-1 (GlyT-1) inhibitors.[2]

  • Mechanism: By inhibiting GlyT-1, these compounds elevate synaptic glycine levels, potentiating NMDA receptor function.[2]

  • Relevance: This is a validated strategy for treating the negative symptoms of schizophrenia. The steric bulk of the butanoic acid chain (vs. acetic) can improve selectivity for GlyT-1 over GlyT-2.

Neuroprotection (TRPC6 Activation)

Recent studies identify piperazine-alkanoic amides as selective activators of TRPC6 channels.

  • Mechanism: Activation of TRPC6 induces synaptogenesis and protects against amyloid-beta toxicity.

  • Lead Optimization: While propionic analogs (e.g., Cmp2) are current leads, butanoic analogs are being explored to extend half-life via the steric shielding of the amide bond.

Experimental Protocols

Synthesis of 2-(4-Phenylpiperazin-1-yl)butanoic Acid

Note: This protocol utilizes a nucleophilic substitution strategy (SN2).

Reagents:

  • 1-Phenylpiperazine (1.0 eq)

  • 2-Bromobutanoic acid (or ethyl 2-bromobutyrate) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenylpiperazine (10 mmol) in anhydrous ACN (50 mL).

  • Base Addition: Add anhydrous

    
     (25 mmol). Stir at room temperature for 15 minutes to ensure suspension.
    
  • Alkylation: Dropwise add 2-bromobutanoic acid (11 mmol) dissolved in 5 mL ACN over 10 minutes.

    • Technical Insight: If using the free acid, expect lower yields due to salt formation. Using ethyl 2-bromobutyrate is preferred; the ester can be hydrolyzed to the acid later using LiOH/THF.

  • Reaction: Reflux the mixture at 80°C for 6-12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up:

    • Cool to room temperature. Filter off inorganic salts.

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in DCM and wash with water (x2) and brine (x1).

    • Dry over

      
       and concentrate.
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Hydrolysis (If Ester used): Treat the ester with LiOH (2 eq) in THF/Water (1:1) at RT for 4 hours. Acidify with 1M HCl to precipitate the target butanoic acid product.

Representative Assay: 5-HT1A Receptor Binding

To verify the retention of the "serotonin warhead" activity.

  • Tissue Preparation: Rat hippocampal membrane homogenates.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Incubation: Incubate membranes with radioligand and varying concentrations of the test compound (1 nM - 10

    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
    
  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .

Mechanism of Action Diagram

The following diagram details the dual-pathway potential of these analogs in a neuronal context.

MOA_Pathway Rec_5HT 5-HT1A Receptor (Gi/o Coupled) cAMP Decrease cAMP Rec_5HT->cAMP K_Chan Open GIRK Channels (Hyperpolarization) Rec_5HT->K_Chan Rec_GlyT1 GlyT-1 Transporter Gly_Level Increase Synaptic Glycine Rec_GlyT1->Gly_Level Drug 2-(4-phenylpiperazin-1-yl) butanoic acid Analog Drug->Rec_5HT Agonist Binding Drug->Rec_GlyT1 Inhibition Analgesia Analgesia / Anxiolysis K_Chan->Analgesia NMDA Potentiate NMDA Receptor Gly_Level->NMDA Cognition Cognitive Enhancement NMDA->Cognition

Figure 2: Dual mechanistic pathways: 5-HT1A agonism (Analgesia) and GlyT-1 inhibition (Cognition).

References

  • Synthesis and pharmacodynamic properties of new analgesic active N'-acylated phenylpiperazines. Arzneimittelforschung. (1988). Link

  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2004).[2] Link[2]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior.[3] (2015).[3] Link[3]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease. Scientific Reports. (2024).[1][2][4] Link

  • Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. European Journal of Medicinal Chemistry.[5] (2011).[5][6] Link[5]

Sources

In Silico Assessment of Metabolic Stability for 2-(4-phenylpiperazin-1-yl)butanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic stability is a cornerstone of modern drug discovery, profoundly influencing a candidate's pharmacokinetic profile, efficacy, and safety.[1][2] This technical guide provides a comprehensive, in-depth framework for the in silico evaluation of the metabolic stability of 2-(4-phenylpiperazin-1-yl)butanoic acid, a molecule featuring the prevalent phenylpiperazine scaffold.[3][4] Addressed to researchers, scientists, and drug development professionals, this document delineates the theoretical underpinnings, practical workflows, and interpretive nuances of computational metabolic prediction. By integrating established principles with advanced computational tools, this guide serves as a practical resource for anticipating metabolic fate, identifying potential liabilities, and guiding the rational design of more robust drug candidates.

Introduction: The Imperative of Early Metabolic Stability Assessment

The attrition of drug candidates in late-stage development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties represents a significant financial and temporal burden on the pharmaceutical industry.[5] Among these properties, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability is therefore paramount, enabling a "fail fast, fail cheap" paradigm that prioritizes resources towards candidates with a higher probability of success.

In silico approaches have emerged as indispensable tools in this early assessment, offering rapid and cost-effective means to predict the metabolic fate of novel chemical entities before their synthesis.[1][6] These computational methods leverage vast datasets of known metabolic transformations and sophisticated algorithms to identify potential sites of metabolism (SoMs) and predict the involvement of specific enzyme systems, primarily the Cytochrome P450 (CYP) superfamily.[7][8] This guide focuses on the application of these principles to 2-(4-phenylpiperazin-1-yl)butanoic acid, a compound representative of the many drug candidates containing the phenylpiperazine moiety.

The Phenylpiperazine Scaffold: A Privileged Structure with Metabolic Considerations

The phenylpiperazine motif is a common pharmacophore found in a multitude of centrally active agents, including antidepressants and antipsychotics.[3][4] Its prevalence is due to its ability to interact with various G-protein coupled receptors (GPCRs).[9] However, this scaffold is also associated with known metabolic pathways that can influence a drug's pharmacokinetic profile. Phenylpiperazine-containing drugs are known to be metabolized by several CYP isoforms, with CYP3A4 and CYP2D6 being particularly prominent.[10][11][12][13]

For 2-(4-phenylpiperazin-1-yl)butanoic acid, several potential metabolic hotspots can be hypothesized based on established chemical principles and data from analogous structures:

  • Aromatic Hydroxylation: The phenyl ring is a prime target for oxidation, typically at the para-position, mediated by CYP enzymes.

  • N-Dealkylation: The piperazine nitrogen atoms are susceptible to the removal of their substituents.

  • Aliphatic Hydroxylation: The butanoic acid side chain can undergo oxidation at various positions.

  • Piperazine Ring Oxidation: The piperazine ring itself can be a site of metabolism.

Understanding these potential pathways is the first step in a comprehensive in silico evaluation.

The In Silico Metabolic Stability Workflow: A Step-by-Step Protocol

The prediction of metabolic stability for 2-(4-phenylpiperazin-1-yl)butanoic acid involves a structured, multi-step computational workflow. This process is designed to be self-validating by integrating data from multiple predictive models and cross-referencing with existing knowledge bases.

Step 1: Molecular Input and Physicochemical Profiling

The initial step involves defining the molecule's structure and calculating its fundamental physicochemical properties. These properties provide a preliminary indication of its drug-like characteristics and potential for passive absorption.

Protocol:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-(4-phenylpiperazin-1-yl)butanoic acid: CCC(C(=O)O)N1CCN(CC1)c2ccccc2

  • Utilize a computational tool such as SwissADME or ADMETlab 2.0 to calculate key physicochemical descriptors. [14]

  • Analyze the calculated properties against established drug-likeness rules (e.g., Lipinski's Rule of Five).

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight262.34 g/mol < 500 (Yes)
LogP (Octanol-Water Partition Coefficient)2.15< 5 (Yes)
Hydrogen Bond Donors1< 5 (Yes)
Hydrogen Bond Acceptors4< 10 (Yes)
Molar Refractivity75.8 cm³40-130 (Yes)

Interpretation: The initial physicochemical assessment suggests that 2-(4-phenylpiperazin-1-yl)butanoic acid possesses favorable drug-like properties, indicating a good starting point for further development.

Step 2: Site of Metabolism (SoM) Prediction

Identifying the most probable sites of metabolic attack is a critical component of the analysis. Several in silico tools employ different methodologies, including rule-based systems, machine learning models, and quantum chemical calculations, to predict SoMs.[15][16]

Protocol:

  • Submit the SMILES string of the compound to multiple SoM prediction web servers. Recommended platforms include SMARTCyp, FAME 3, and Xenosite.[16]

  • Analyze the output from each server. These tools typically provide a visual representation of the molecule with labile sites highlighted and often include a ranked list of potential SoMs with associated scores or probabilities.

  • Synthesize the results from the different predictors. A consensus approach, where a site is identified as labile by multiple independent tools, increases the confidence in the prediction.

Caption: Workflow for consensus-based Site of Metabolism (SoM) prediction.

Step 3: Prediction of Metabolites and Involved CYP Isoforms

Once the likely SoMs are identified, the next step is to predict the structures of the resulting metabolites and the specific CYP450 enzymes responsible for their formation.

Protocol:

  • Utilize metabolite prediction software. Platforms like ADMET Predictor™, MetaDrug, or web-based tools such as BioTransformer can generate potential metabolite structures based on known biotransformation rules.[7][17]

  • Cross-reference SoM predictions with generated metabolites. The predicted metabolites should be consistent with the identified labile sites.

  • Use CYP isoform prediction tools. Software such as MetaPred or SuperCYP can predict which CYP enzymes are most likely to metabolize the parent compound.[14] This is often based on substrate specificity models for the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[8]

Metabolic_Pathway_Prediction cluster_phase1 Phase I Metabolism (CYP-mediated) Parent 2-(4-phenylpiperazin-1-yl)butanoic acid M1 Aromatic Hydroxylation (p-hydroxyphenyl) Parent->M1 CYP2D6, CYP3A4 M2 Aliphatic Hydroxylation (on butanoic acid chain) Parent->M2 CYP3A4 M3 N-Dealkylation (piperazine ring opening) Parent->M3 CYP3A4

Sources

The Structure-Activity Relationship of 2-(4-Phenylpiperazin-1-yl)butanoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological activity of 2-(4-phenylpiperazin-1-yl)butanoic acid and its analogs. As a core scaffold in medicinal chemistry, the phenylpiperazine motif is prevalent in a multitude of centrally acting agents, and understanding the nuanced effects of structural modifications is paramount for the rational design of novel therapeutics. This document moves beyond a mere recitation of facts to provide actionable insights grounded in established pharmacological principles and experimental data.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The arylpiperazine moiety is a well-established pharmacophore, integral to the structure of numerous drugs targeting the central nervous system (CNS).[1] Its prevalence stems from a unique combination of physicochemical properties and the ability to engage with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[2][3][4] Phenylpiperazine derivatives have been investigated for a wide array of therapeutic applications, including antipsychotic, anxiolytic, antidepressant, and anticancer activities.[5][6][7] The specific compound, 2-(4-phenylpiperazin-1-yl)butanoic acid, presents a chiral center and a carboxylic acid function, adding layers of complexity and opportunity for targeted drug design.

Core Structure-Activity Relationships

The biological activity of 2-(4-phenylpiperazin-1-yl)butanoic acid analogs can be systematically dissected by considering the contributions of its three primary structural components: the phenylpiperazine core, the butanoic acid side chain, and the stereochemistry at the chiral center.

The Phenylpiperazine Core: The Engine of Receptor Interaction

The substituted phenylpiperazine unit is the primary determinant of receptor affinity and selectivity. The nature and position of substituents on the phenyl ring, as well as the electronic properties of the piperazine nitrogens, are critical for molecular recognition.

Substituents on the phenyl ring dramatically influence the pharmacological profile.

  • Ortho-Substitution: Introduction of small, lipophilic groups such as methoxy or ethoxy at the ortho-position of the phenyl ring has been shown to enhance affinity for α1-adrenoceptors.[8] This suggests a specific hydrophobic pocket in the receptor that can accommodate these groups.

  • Meta-Substitution: This position is often targeted to modulate selectivity between different receptor subtypes.

  • Para-Substitution: Halogen substitution, such as a chloro group at the para-position, is a common strategy in the design of various bioactive molecules, often influencing metabolic stability and receptor affinity.[9][10]

Replacing the phenyl ring with other aromatic or heteroaromatic systems can significantly alter the activity profile. For instance, replacement with 2-pyridyl or 2-furoyl groups has been observed to decrease affinity for α1-adrenoceptors, indicating the importance of the phenyl ring's electronic and steric properties for this particular target.[8]

The Butanoic Acid Side Chain: Modulator of Potency and Pharmacokinetics

The 2-substituted butanoic acid side chain plays a crucial role in modulating the overall physicochemical properties of the molecule, thereby affecting its potency, selectivity, and pharmacokinetic profile.

The length and branching of the alkyl chain attached to the piperazine nitrogen can influence receptor binding and selectivity. While the specific SAR for a butanoic acid chain on this core is not extensively documented in the provided literature, general principles suggest that variations in chain length can alter the orientation of the pharmacophore within the binding pocket. For instance, a four-carbon chain has been found to be optimal for activity in some arylpiperazine derivatives.[4]

The terminal carboxylic acid group introduces a negative charge at physiological pH, which can have several implications:

  • Receptor Interaction: The carboxylate can form ionic bonds or hydrogen bonds with specific residues in the target receptor, potentially enhancing affinity.

  • Pharmacokinetics: The increased polarity due to the carboxylic acid can reduce blood-brain barrier permeability, a critical consideration for CNS-acting drugs. Esterification of the carboxylic acid is a common prodrug strategy to improve brain penetration.[9][10]

Stereochemistry at the α-Carbon: A Key Determinant of Selectivity

The presence of a chiral center at the carbon atom alpha to the carboxylic acid introduces the possibility of stereoisomers (enantiomers) with distinct pharmacological properties. It is well-established in pharmacology that enantiomers can exhibit different affinities for chiral biological targets like receptors and enzymes. For many classes of drugs, one enantiomer is significantly more active than the other (the eutomer versus the distomer). The specific stereochemistry of (S)-enantiomers has been shown to be crucial for high affinity at 5-HT1A receptors in related arylpiperazine series.[11] Therefore, the stereoselective synthesis and evaluation of the individual enantiomers of 2-(4-phenylpiperazin-1-yl)butanoic acid are critical for optimizing its therapeutic potential.

Experimental Protocols

General Synthesis of 2-(4-Phenylpiperazin-1-yl)butanoic Acid Analogs

A common synthetic route to this class of compounds involves the N-alkylation of a substituted phenylpiperazine with an appropriate α-halo-butanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Step-by-Step Methodology:

  • N-Alkylation:

    • To a solution of the desired 4-substituted phenylpiperazine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMSO), add a base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq) and a catalytic amount of sodium iodide.

    • Add the corresponding ethyl 2-bromobutanoate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (or stir at room temperature for an extended period) and monitor the reaction progress by thin-layer chromatography (TLC).[10]

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the purified ethyl 2-(4-phenylpiperazin-1-yl)butanoate in a mixture of ethanol and water.

    • Add an excess of a strong base (e.g., NaOH, LiOH, 2.0-5.0 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to pH ~4-5.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final carboxylic acid.

In Vitro Pharmacological Evaluation

To elucidate the SAR, synthesized analogs should be subjected to a battery of in vitro assays.

  • Radioligand Binding Assays: To determine the affinity of the compounds for a panel of relevant receptors (e.g., 5-HT1A, 5-HT2A, D2, α1-adrenergic).[2][8] This will provide Ki values for quantitative comparison.

  • Functional Assays: To determine the functional activity of the compounds at the target receptors (i.e., agonist, antagonist, or inverse agonist). This can be achieved through various methods, such as measuring second messenger levels (e.g., cAMP) or using reporter gene assays.

  • In Vitro ADME Assays: To assess metabolic stability (e.g., microsomal stability assay) and permeability (e.g., PAMPA or Caco-2 assays) to predict the pharmacokinetic properties of the compounds.[12]

Data Presentation and Visualization

Tabulated SAR Data

The following table provides a hypothetical summary of how SAR data for a series of analogs could be presented.

Compound IDR (Phenyl Substitution)Butanoic Acid ModificationStereochemistry5-HT1A Ki (nM)α1-Adrenergic Ki (nM)
1 H-COOHRacemic150250
2a 2-OCH3-COOHRacemic8050
2b 4-Cl-COOHRacemic120180
3 H-COOCH2CH3Racemic300450
4a H-COOH(S)75200
4b H-COOH(R)250350
Visualizing the SAR Landscape

The following diagram illustrates the key structural components of 2-(4-phenylpiperazin-1-yl)butanoic acid and highlights the regions amenable to modification for SAR studies.

Caption: Key regions for SAR exploration.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of novel analogs.

Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Analysis & Optimization Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Binding Receptor Binding Assays Synthesis->Binding Functional Functional Assays Synthesis->Functional ADME ADME Profiling Synthesis->ADME SAR_Analysis SAR Analysis Binding->SAR_Analysis Functional->SAR_Analysis ADME->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: Iterative drug discovery workflow.

Conclusion and Future Directions

The 2-(4-phenylpiperazin-1-yl)butanoic acid scaffold represents a promising starting point for the development of novel CNS-active agents. A systematic approach to exploring the SAR, focusing on substitutions on the phenyl ring, modifications of the butanoic acid side chain, and the elucidation of the optimal stereochemistry, is essential for identifying lead candidates with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on integrating computational modeling with synthetic chemistry and pharmacological testing to accelerate the discovery of new therapeutics based on this versatile scaffold.

References

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  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
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Methodological & Application

optimal pH conditions for 2-(4-phenylpiperazin-1-yl)butanoic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of Optimal pH Conditions for the Stability of 2-(4-phenylpiperazin-1-yl)butanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of pH in Drug Stability

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. For ionizable molecules like 2-(4-phenylpiperazin-1-yl)butanoic acid, which possesses both a basic piperazine nitrogen and an acidic carboxylic acid moiety, pH is arguably the most critical environmental factor influencing its stability. The ionization state of these functional groups dictates the molecule's susceptibility to various degradation pathways, most notably hydrolysis and oxidation.[1]

Phenylpiperazine derivatives can be susceptible to degradation under various conditions, including acidic and basic hydrolysis, which can lead to ring-opening of the piperazine moiety, and oxidation, where the nitrogen atoms are potential sites for the formation of N-oxides.[2][3] Understanding the pH-stability profile is therefore not a perfunctory exercise; it is essential for:

  • Formulation Development: Guiding the selection of excipients and buffer systems to create a stable drug product.

  • Manufacturing and Storage: Defining optimal pH ranges for processing and long-term storage to prevent degradation.

  • Predicting In Vivo Behavior: Providing insights into the potential for degradation in different physiological environments, such as the gastrointestinal tract.

This document provides a comprehensive guide, including detailed protocols, for systematically evaluating the pH-stability profile of 2-(4-phenylpiperazin-1-yl)butanoic acid. It integrates a pH-rate profile study with forced degradation studies to not only identify the pH of maximum stability but also to elucidate potential degradation pathways, a crucial step in developing robust, stability-indicating analytical methods.[4][5]

Foundational Concepts: Degradation Pathways and Analytical Strategy

The stability of 2-(4-phenylpiperazin-1-yl)butanoic acid is primarily threatened by two pH-dependent mechanisms:

  • Hydrolysis: Both the carboxylic acid and the piperazine ring can be involved in hydrolytic degradation. The rate and mechanism of hydrolysis are often catalyzed by hydronium (H+) or hydroxide (OH-) ions, leading to a characteristic U-shaped or V-shaped pH-rate profile where the minimum of the curve indicates the pH of greatest stability.[1][6]

  • Oxidation: The tertiary amine nitrogens within the piperazine ring are susceptible to oxidation, which can be influenced by pH, leading to the formation of N-oxides and other oxidative degradants.[2][3][7]

To accurately quantify the stability of the parent compound and separate it from any potential degradants, a stability-indicating analytical method is required.[5][8] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice due to its high specificity and quantitative power. The development of this method is validated through forced degradation studies, where the drug is intentionally degraded to ensure the method can resolve the API from all generated degradation products.[9]

Experimental Workflow Overview

The overall strategy involves two parallel experimental arms: a systematic pH-rate profile study and a comprehensive forced degradation study. The data from both are integrated to provide a complete picture of the API's stability.

G cluster_prep Phase 1: Preparation cluster_studies Phase 2: Stability Studies cluster_analysis Phase 3: Analysis & Interpretation prep API & Reagent Preparation method_dev Stability-Indicating HPLC Method Development prep->method_dev ph_rate pH-Rate Profile Study (pH 2 to 12) method_dev->ph_rate forced_deg Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) method_dev->forced_deg hplc_analysis HPLC Analysis (Quantify API & Degradants) ph_rate->hplc_analysis forced_deg->hplc_analysis data_interp Data Interpretation (Calculate Rate Constants) hplc_analysis->data_interp pathway Degradation Pathway Elucidation hplc_analysis->pathway optimal_ph Determine Optimal pH for Stability data_interp->optimal_ph pathway->optimal_ph

Caption: Overall experimental workflow for determining optimal pH stability.

Detailed Protocols

Protocol 1: pH-Rate Profile Study

Objective: To determine the degradation rate of 2-(4-phenylpiperazin-1-yl)butanoic acid across a wide pH range and identify the pH of maximum stability.

Materials:

  • 2-(4-phenylpiperazin-1-yl)butanoic acid

  • HPLC-grade Acetonitrile and Water

  • Buffer salts (Potassium Phosphate, Sodium Acetate, Boric Acid, etc.)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • Constant temperature incubator or water bath

  • HPLC system with UV or MS detector

  • Volumetric flasks and pipettes

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 12. A universal buffer system can be used, or individual buffers can be prepared as outlined in the table below. Adjust the final pH with 0.1 M HCl or 0.1 M NaOH.

Target pHBuffer System (Example)Molarity
2.0HCl-KCl Buffer0.05 M
4.0Acetate Buffer0.05 M
6.0Phosphate Buffer0.05 M
7.4Phosphate Buffer (PBS)0.05 M
9.0Borate Buffer0.05 M
12.0KCl-NaOH Buffer0.05 M
  • Sample Preparation:

    • Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.

    • For each pH buffer, pipette a small volume of the stock solution into a larger volume of the buffer to achieve a final concentration of approximately 50-100 µg/mL. Causality: This concentration is typically suitable for HPLC-UV analysis and minimizes the impact of the organic solvent from the stock solution on the buffer's pH.

    • Immediately after preparation, take an aliquot, dilute if necessary, and analyze via HPLC. This serves as the T=0 time point.

  • Incubation:

    • Store the remaining buffered solutions in tightly sealed, amber vials (to prevent photodegradation) in a constant temperature incubator set at a stressed temperature (e.g., 50 °C or 60 °C) to accelerate degradation.

    • Expertise Insight: Selecting an appropriate temperature is key. It should be high enough to induce measurable degradation (5-20%) over the study period but not so high that it alters the degradation pathway.

  • Time-Point Sampling:

    • Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • Immediately quench the reaction by diluting the aliquot in the mobile phase and/or storing it at a low temperature (e.g., 4 °C) prior to analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method.

    • Record the peak area of the intact API for each sample.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products under various stress conditions and to confirm the specificity of the analytical method.[10] This is a critical part of stress testing as outlined in ICH guidelines.[5]

Materials: Same as Protocol 1, with the addition of 30% Hydrogen Peroxide (H₂O₂) and a photostability chamber.

Procedure:

Prepare solutions of the API at ~1 mg/mL. For each condition, a control sample (stored at room temperature, protected from light) should be run in parallel. The goal is to achieve 5-20% degradation.[9]

Stress ConditionProtocolRationale
Acid Hydrolysis Add 0.1 M HCl to the API solution. Incubate at 60 °C for 24 hours. Neutralize before injection.To assess susceptibility to acid-catalyzed degradation, potentially via hydrolysis of the piperazine ring.[2]
Base Hydrolysis Add 0.1 M NaOH to the API solution. Incubate at 60 °C for 24 hours. Neutralize before injection.To assess susceptibility to base-catalyzed degradation pathways.
Oxidative Add 3% H₂O₂ to the API solution. Store at room temperature for 24 hours.To induce oxidation, primarily targeting the nitrogen atoms in the piperazine ring to form N-oxides.[2][3]
Thermal Incubate the API solution (in neutral buffer, e.g., pH 7.4) and solid API at 80 °C for 48 hours.To evaluate the intrinsic thermal stability of the molecule.
Photolytic Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12] A dark control sample wrapped in aluminum foil must be included.To determine light sensitivity and potential for photodegradation.[13][14]

Data Analysis and Interpretation

pH-Rate Profile
  • Quantify Degradation: For each pH and time point, calculate the percentage of API remaining relative to the T=0 sample.

  • Determine Rate Constants: Plot the natural logarithm of the percentage of API remaining (ln[%API]) versus time (in hours) for each pH. If degradation follows first-order kinetics, the plot will be linear. The pseudo-first-order rate constant (k) is the negative of the slope.

    • ln[A]t = -kt + ln[A]₀

  • Construct pH-Rate Profile: Plot the logarithm of the calculated rate constant (log k) versus pH. The resulting curve will typically be U-shaped or V-shaped.

  • Identify Optimal pH: The lowest point on the log k vs. pH plot corresponds to the pH of maximum stability.

Hypothetical Data Presentation:

pHRate Constant (k, hr⁻¹)log(k)
2.00.025-1.60
4.00.008-2.10
6.00.002-2.70
7.40.003-2.52
9.00.015-1.82
12.00.098-1.01
Forced Degradation
  • Analyze the chromatograms from the stressed samples. The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main API peak and from each other.

  • The degradation profile provides insight into the molecule's liabilities. For example, significant degradation under oxidative conditions but stability under hydrolytic conditions would suggest that protecting the formulation from oxidizing agents is more critical than precise pH control within the stable range.

Potential Degradation Pathways

Based on the forced degradation results and the chemical structure, a hypothetical degradation map can be constructed. This is invaluable for identifying and tracking impurities during long-term stability studies.

G cluster_paths Degradation Pathways parent 2-(4-phenylpiperazin-1-yl)butanoic acid (Parent Compound) hydrolysis Hydrolysis Products (e.g., Ring Opening) parent->hydrolysis  Acid/Base (H₂O)   oxidation Oxidation Products (e.g., N-Oxides) parent->oxidation  Oxidant (H₂O₂)   photo Photodegradation Products parent->photo  Light (hν)  

Caption: Potential degradation pathways for the target molecule.

Conclusion and Recommendations

This application note details a systematic and robust approach to determining the optimal pH for the stability of 2-(4-phenylpiperazin-1-yl)butanoic acid. By combining a pH-rate profile study with forced degradation analysis, researchers can:

  • Precisely identify the pH range where the molecule is most stable, which is critical for developing a liquid formulation with an adequate shelf-life.

  • Understand the primary degradation pathways, allowing for the implementation of targeted stabilization strategies (e.g., addition of antioxidants, use of light-protective packaging).

  • Develop and validate a truly stability-indicating analytical method, which is a regulatory requirement for all stability studies.

The insights gained from these studies are fundamental to the successful development of a safe, effective, and stable drug product, mitigating risks and accelerating the journey from the laboratory to the clinic.

References

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  • European Medicines Agency. (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from European Medicines Agency website. [Link]

  • Sampled. (2025, June 25). Photostability Testing. Retrieved from Sampled website. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from ECA Academy website. [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). [Link]

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  • Talevi, A., et al. (2024). Formulation and optimization of pH-sensitive nanocrystals for improved oral delivery. Drug Delivery and Translational Research. [Link]

  • Ali, A., et al. (2025, August 22). Formulation And Characterization of Ph-Sensitive Nanoparticles for Targeted Drug Delivery. ResearchGate. [Link]

  • Tanthana, J., et al. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Engineering Au. [Link]

  • Ochedi, F., Garcia, S., & Van der Spek, M. (2022). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. SSRN. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. ResearchGate. [Link]

  • Naz, S., et al. (2022). Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate). Pharmaceuticals. [Link]

  • Mahkam, M. (2010). Novel pH-sensitive hydrogels for colon-specific drug delivery. Journal of Drug Targeting, 13(3), 163-168. [Link]

  • Rao, K. V. R., Devi, K. S., & Buri, P. (2012). Formulation and evaluation of pH sensitive poly(acrylic acid-co-hydroxy ethyl methacrylate) hydrogels for specific site drug delivery. Der Pharma Chemica, 4(1), 349-357. [Link]

  • Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Amanote Research. [Link]

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  • University of Toronto. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from University of Toronto website. [Link]

  • Webber, M. J., et al. (2015). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]

  • Chaudhari, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Jain, A., & Jain, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Kumar, V., et al. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Power, J. D., et al. (2010). A new comprehensive screening method for piperazines in seized tablets and capsules. Analytical Methods, 2, 501-509. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC website. [Link]

  • Karczmarzyk, Z., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1553. [Link]

  • Santos, G. C. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. [Link]

  • Le, T. H. D., & Huynh, D. P. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(4), 624. [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • Santos, G. C. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Semantic Scholar. [Link]

  • Santos, G. C. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. [Link]

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Troubleshooting & Optimization

Technical Support Center: Identifying Degradation Products of 2-(4-phenylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently encountered questions during the identification and characterization of degradation products for 2-(4-phenylpiperazin-1-yl)butanoic acid and related phenylpiperazine compounds. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and robustness of your stability studies.

Section 1: Understanding Compound Stability and Degradation Pathways
Q1: My experimental results for 2-(4-phenylpiperazin-1-yl)butanoic acid are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results, such as a loss of potency or variable biological effects, are often a primary indicator of compound degradation.[1] Phenylpiperazine derivatives can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation.[2] The piperazine moiety, being a weak base, can make the molecule's stability highly dependent on factors like pH.[1] It is crucial to investigate your compound's stability under your specific experimental conditions and always use freshly prepared solutions when possible.[1]

Q2: What are the most likely degradation pathways for a compound like 2-(4-phenylpiperazin-1-yl)butanoic acid?

A2: Based on the structure, which features a phenylpiperazine core and a butanoic acid side chain, several degradation pathways are plausible under stress conditions. The active compounds have diverse molecular structure and are susceptible to many variable degradation pathways, such as hydrolysis, oxidation, photodegradation, isomerization, racemization, elimination, dehydration and interaction with others substances.[2]

  • Oxidation: The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation, potentially forming N-oxides. This is a common degradation pathway for piperazine-containing drugs.[3][4]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule, although this is less common than oxidation for this structure.

  • Photodegradation: Aromatic systems and amine functionalities can absorb UV light, leading to photodegradation.[3][5] This can involve complex reactions, including oxidation or ring cleavage. Studies on other piperazine-containing drugs have shown immediate degradation upon UV irradiation.[5]

  • Decarboxylation: The butanoic acid side chain could potentially undergo decarboxylation under thermal stress.

The following diagram illustrates a general workflow for investigating these potential degradation pathways.

G cluster_0 Phase 1: Degradation Generation cluster_1 Phase 2: Analysis & Separation cluster_2 Phase 3: Identification & Characterization drug Drug Substance 2-(4-phenylpiperazin-1-yl)butanoic acid stress Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) drug->stress Expose to stress conditions degraded_samples Generation of Stressed Samples Containing Degradation Products stress->degraded_samples hplc Develop Stability-Indicating HPLC-UV/PDA Method degraded_samples->hplc Analyze samples separation Separate Parent (API) from Degradation Products hplc->separation peak_purity Assess Peak Purity separation->peak_purity lcms LC-MS Analysis (Determine Molecular Weight) separation->lcms Identify unknown peaks msms Tandem MS (MS/MS) (Structural Fragmentation) lcms->msms nmr Isolate & Perform NMR (Confirm Structure) msms->nmr If structure is ambiguous elucidation Structure Elucidation of Degradation Product msms->elucidation nmr->elucidation

Caption: Workflow for Identification of Degradation Products.

Section 2: Forced Degradation Studies
Q3: How do I design a forced degradation study to systematically generate and identify potential degradation products?

A3: Forced degradation, or stress testing, involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing.[6][7] The goal is to generate a target degradation of 5-20% to reveal likely degradation products and pathways.[7] This process is essential for developing and validating a stability-indicating analytical method as required by regulatory bodies like the ICH.[6][8]

Below is a standard protocol. You will need to optimize the conditions (concentration, time, temperature) to achieve the target degradation level for 2-(4-phenylpiperazin-1-yl)butanoic acid.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and establish degradation pathways.[6]

Materials:

  • 2-(4-phenylpiperazin-1-yl)butanoic acid

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • HPLC grade water, acetonitrile, methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., methanol or water:acetonitrile mixture).

  • Stress Conditions: Expose the drug substance (in both solid and solution states) to the conditions outlined in the table below. Include a control sample (unstressed) stored at refrigerated conditions for comparison.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralization: For acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively, before dilution and analysis.

  • Analysis: Analyze all stressed and control samples using a suitable analytical method, such as HPLC with a Photodiode Array (PDA) detector.[1] The PDA detector is crucial for assessing peak purity and determining if the parent peak is co-eluting with any degradants.

Table 1: Recommended Forced Degradation Conditions (Based on ICH Guidelines) [9]

Stress ConditionReagent/ConditionTemperatureDuration (Typical)State
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 80°CUp to 72 hoursSolution
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 80°CUp to 72 hoursSolution
Oxidation 3% to 30% H₂O₂Room TemperatureUp to 24 hoursSolution
Thermal Dry Heat80°C (or 20°C above accelerated)Up to 7 daysSolid & Solution
Photostability ICH Q1B Option 1 or 2Controlled Room TempAs per guidelineSolid & Solution

Data indicates that degradation was targeted to be within 5-20% to identify degradation products effectively.[7]

Section 3: Troubleshooting the Stability-Indicating Method
Q4: I'm developing a stability-indicating HPLC method, but I'm struggling to separate the parent peak from a degradant. What should I do?

A4: Achieving adequate separation is the primary goal of a stability-indicating method.[10][11] If you are facing co-elution or poor resolution, systematic optimization of your chromatographic conditions is necessary. Here are key parameters to adjust:

  • Column Selection: While a C18 column is a common starting point, it may not provide the necessary selectivity.[1] For phenylpiperazine compounds, consider trying a stationary phase with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) column, which can offer alternative interactions (e.g., pi-pi interactions) with the aromatic rings in your analyte and its degradants.[1]

  • Mobile Phase pH: The pH of the mobile phase is critical for basic compounds like piperazines.[1] Small changes in pH can significantly alter the ionization state and, therefore, the retention time and peak shape. Experiment with a range of pH values (e.g., from pH 3 to 7) using appropriate buffers (e.g., phosphate, formate).

  • Organic Modifier: Vary the type of organic solvent (acetonitrile vs. methanol) and the gradient slope. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

  • Additives: For basic compounds that exhibit peak tailing, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help mask active silanol sites on the column, improving peak shape.[1][12]

  • Gradient Elution: If isocratic elution fails, a gradient program is essential.[1] A shallow gradient is often effective at separating closely eluting peaks.

Q5: I see an unexpected peak in my chromatogram that wasn't there before. How can I determine if it's a real degradant or just a system artifact ("ghost peak")?

A5: Distinguishing between a genuine degradation product and an artifact is a common challenge. Ghost peaks can arise from sample contamination, carry-over from previous injections, or impurities in the mobile phase.[13][14]

Troubleshooting Steps:

  • Inject a Blank: Run a blank injection (mobile phase only).[13] If the peak appears in the blank, the source is likely the mobile phase or system contamination.

  • Check Mobile Phase: Use freshly prepared, high-purity solvents and reagents. Impurities in additives like formic acid can be a source of unexpected peaks.[14]

  • Inspect System Components: Check for contamination in the injector, sample loop, and column.[13] Thoroughly flush the system with a strong solvent.[12]

  • Compare to Control: Compare the chromatogram of the stressed sample to a non-stressed control sample. A peak that is present or significantly larger in the stressed sample is likely a degradation product.

Section 4: Structure Elucidation of Unknown Degradants
Q6: I have confirmed a new peak is a degradation product. What is the workflow to identify its chemical structure?

A6: Identifying an unknown impurity is a multi-step process that typically involves a combination of chromatographic and spectroscopic techniques.[15][16] The goal is to gather evidence to propose and then confirm the chemical structure.

  • LC-MS Analysis: The first step is to couple your HPLC system to a mass spectrometer (LC-MS).[1][10] This will provide the mass-to-charge ratio (m/z) of the unknown peak, which reveals its molecular weight. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass, allowing you to determine the elemental formula.[15]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the unknown peak (MS/MS), you can obtain information about its substructures.[1][17] The fragmentation pattern of a phenylpiperazine derivative often involves characteristic cleavages of the C-N bonds within or attached to the piperazine ring.[17][18] Comparing this fragmentation pattern to that of the parent compound can reveal how the structure has been modified.

  • Isolation and NMR Spectroscopy: If the structure cannot be unequivocally determined by MS alone, the degradant must be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][19][20] NMR is the definitive technique for structure elucidation, providing detailed information about the connectivity and stereochemistry of the molecule.[19][21] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for full characterization.[4][19]

The diagram below illustrates the potential oxidative degradation of the piperazine ring, a common pathway you might investigate.

Caption: Hypothetical N-oxidation of the piperazine ring.

Section 5: Frequently Asked Questions (FAQs)
Q7: What are the key principles of the ICH Q1A(R2) guideline for stability testing?

A7: The ICH Q1A(R2) guideline is the foundational document for stability testing of new drug substances and products.[22][23][24] Its key principles involve:

  • Stress Testing: To identify likely degradation products and demonstrate the specificity of analytical methods.[23]

  • Batch Selection: Stability data should be provided for at least three primary batches of the drug substance.

  • Storage Conditions: Defines specific long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[24][25]

  • Testing Frequency: Specifies time points for testing throughout the stability study.[24]

  • Data Evaluation: Outlines how to use the collected data to establish a re-test period for the drug substance or a shelf life for the drug product.[20][22]

Q8: My solid 2-(4-phenylpiperazin-1-yl)butanoic acid has changed color upon storage. What does this indicate?

A8: A color change in a solid substance is a visible sign of chemical degradation.[1] This is often caused by oxidation or photodegradation, which can create chromophores (colored compounds) as byproducts. This observation should prompt a full investigation using the methods described in this guide to identify the degradants and assess any impact on the purity and potency of your material.

Q9: Can NMR be used to quantify impurities without a reference standard?

A9: Yes, Quantitative NMR (qNMR) is a powerful technique that can determine the concentration of an analyte without needing a specific reference standard for that compound.[20] It relies on using a certified internal standard of a different, stable compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification.[20] This makes qNMR particularly valuable for quantifying newly identified degradation products for which a pure standard has not yet been synthesized.[26]

References
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at: [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. Available at: [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Stability tests according to ICH Q1A (R2). Memmert.com. Available at: [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. IJSREM. Available at: [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. Available at: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. Available at: [Link]

  • A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. Available at: [Link]

  • How to Identify Ghost Peaks in U/HPLC. Phenomenex. Available at: [Link]

  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. PMC. Available at: [Link]

  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. Available at: [Link]

  • Separation Science in Drug Development, Part 3: Analytical Development. Chromatography Online. Available at: [Link]

  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. LinkedIn. Available at: [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. Available at: [Link]

  • Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. PMC. Available at: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

  • Manufacturing and Degradation Impurities. Hypha Discovery. Available at: [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer.... ResearchGate. Available at: [Link]

  • Detection identification characterization of degraded products. Slideshare. Available at: [Link]

  • HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS. Available at: [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. Available at: [Link]

  • Assessing the Photocatalytic Degradation of Fluoroquinolone Norfloxacin by Mn:ZnS Quantum Dots: Kinetic Study, Degradation Pathway and Influencing Factors. MDPI. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Available at: [Link]

  • Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. PubMed. Available at: [Link]

  • piperazines: Topics by Science.gov. Science.gov. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • MS n analysis of nonderivatized and Mtpp-derivatized peptides. Shimadzu. Available at: [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine. ResearchGate. Available at: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and .... der DGRA. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]

  • Mechanism of solvolysis of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide (PDI). PubMed. Available at: [Link]

  • Enantiomeric degradation of 2-(4-Sulfophenyl)Butyrate via 4-sulfocatechol in Delftia acidovorans SPB1. PubMed. Available at: [Link]

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Technical Support: Solubility Optimization for 2-(4-phenylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation or "crashing out" when introducing 2-(4-phenylpiperazin-1-yl)butanoic acid into neutral biological buffers (like PBS, pH 7.4).

This is not a purity issue; it is a physicochemical characteristic of the molecule. This compound is an ampholytic zwitterion . It contains a basic piperazine nitrogen (pKa ≈ 8.5–9.[1]5) and an acidic carboxylic acid tail (pKa ≈ 3.5–4.5). At physiological pH (approx. pH 6–8), the molecule carries both a positive and negative charge, resulting in a net neutral charge (Isoelectric Point/pI). In this state, crystal lattice energy dominates over solvation energy, causing precipitation.

This guide provides three validated protocols to overcome this thermodynamic barrier.

Part 1: The Solubility Landscape (Root Cause Analysis)

To solve the issue, you must visualize the ionization states. The phenyl ring adds significant lipophilicity (LogP > 2.0), meaning the uncharged zwitterion has very poor water solubility.

Diagram 1: pH-Dependent Ionization & Solubility Profile

SolubilityLandscape Acid pH < 3 (Cationic Form) Protonated Amine (+) Protonated Acid (0) SOLUBLE Neutral pH 6 - 8 (Isoelectric Zone) (Zwitterionic Form) Protonated Amine (+) Deprotonated Acid (-) INSOLUBLE (Precipitation) Acid->Neutral Add Base (NaOH) Approaching pI Neutral->Acid Add Acid (HCl) Base pH > 10 (Anionic Form) Deprotonated Amine (0) Deprotonated Acid (-) SOLUBLE Neutral->Base Add Base (NaOH) Passing pKa of Amine Base->Neutral Add Acid (HCl)

Figure 1: The "U-shaped" solubility curve. Solubility is highest at extreme pH levels and lowest near neutrality (pH 7).

Part 2: Troubleshooting Protocols

Protocol A: Preparation of High-Concentration Stock (In Vitro)

Best for: Cellular assays, receptor binding studies, storage. Mechanism: Cosolvency + Dielectric Constant Modulation.

The Mistake: Dissolving directly in DMSO and then dumping into media. This causes "shock precipitation." The Fix: Stepwise dilution.

ParameterSpecification
Primary Solvent 100% DMSO (Anhydrous)
Max Stock Conc. 10 – 50 mM (depending on purity)
Storage -20°C (Avoid freeze-thaw cycles; aliquot immediately)

Step-by-Step Workflow:

  • Weigh the solid compound.

  • Add 100% DMSO to achieve a concentration 200x higher than your final assay concentration.

    • Why? To keep the final DMSO concentration on cells < 0.5%.

  • Vortex vigorously for 30 seconds. Sonicate at 37°C if visual particulates remain.

  • Critical Step: When diluting into aqueous media, add the stock solution under the surface of the stirring media, not dropwise on top.

Protocol B: Formulation for Animal Studies (In Vivo)

Best for: IP or IV injection where DMSO toxicity is unacceptable. Mechanism: Inclusion Complexation (hiding the hydrophobic phenyl ring).

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[2] Research confirms cyclodextrins effectively solubilize phenylpiperazine derivatives by encapsulating the lipophilic phenyl moiety [1][3].

Materials:

  • HP-β-CD (Pharma Grade)[3]

  • Sterile Water or Saline

  • 0.1 M HCl and 0.1 M NaOH

Workflow:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water.

  • Disperse your compound in this solution (it will likely remain cloudy).

  • Acidification Strategy: Add 1M HCl dropwise until the pH reaches ~3.0. The solution should turn clear as the amine protonates.

  • Complexation: Stir for 30–60 minutes. The cyclodextrin cavity will capture the phenyl ring.

  • Back-Titration: Very slowly add 1M NaOH to bring pH back to 5.5–6.0.

    • Note: If you go too high (pH 7.4), the drug may precipitate inside the complex. Keep it slightly acidic (pH 5.5–6.0) for injection; blood buffering capacity will handle the rest upon administration.

  • Filter sterilize (0.22 µm PVDF filter).

Protocol C: The "Salt Switch" (Buffer Compatibility)

Best for: Experiments strictly requiring pH 7.4 (e.g., enzymatic assays).

If you must work at pH 7.4 without cyclodextrins, you are fighting the isoelectric point. You must lower the ionic strength of your buffer.

  • Avoid PBS: Phosphate anions can facilitate crystallization.

  • Use HEPES or Tris: These are less prone to inducing precipitation with zwitterions.

  • Procedure:

    • Dissolve compound in 0.01 M HCl (fully soluble cationic form).

    • Dilute into 20 mM HEPES (pH 7.4) .

    • Validation: Inspect for the Tyndall Effect (shine a laser pointer through the tube; a visible beam path indicates micro-precipitation).

Part 3: Decision Logic for Researchers

Use this flow to select the correct protocol for your specific application.

Diagram 2: Solubilization Strategy Decision Tree

DecisionTree Start Start: Define Application InVitro In Vitro (Cells/Enzymes) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Toxicity Is DMSO/Ethanol tolerated? (<0.5%) InVitro->Toxicity ProtocolB Protocol B: HP-β-Cyclodextrin Complex InVivo->ProtocolB Standard Route ProtocolA Protocol A: DMSO Stock -> Dilution Toxicity->ProtocolA Yes ProtocolC Protocol C: Salt Switch (HCl -> HEPES) Toxicity->ProtocolC No

Figure 2: Logical flow to determine the optimal solubilization method based on experimental constraints.

Frequently Asked Questions (FAQ)

Q1: Can I just sonicate the suspension in PBS until it dissolves? A: No. While sonication disperses particles, it does not change the thermodynamic solubility limit. Upon stopping sonication, the compound will re-aggregate or sediment, leading to inconsistent dosing and high variability in your data.

Q2: Why does the solution turn cloudy when I freeze my DMSO stock? A: DMSO has a high freezing point (18.5°C). As it freezes, the solute may exclude from the crystal lattice (cryoconcentration), causing local precipitation.

  • Fix: Always re-warm to 37°C and vortex vigorously before use to ensure redissolution.

Q3: Is the "Butanoic Acid" part of the molecule unstable? A: Generally, no. The carboxylic acid is chemically stable. However, phenylpiperazines can be sensitive to oxidation over long periods [4]. Store solid powder at -20°C under desiccant.

Q4: I see a "Boc" protected version in the catalog. Is that more soluble? A: The Boc-protected version (e.g., 2-(4-Boc-piperazin-1-yl)...) removes the basicity of the piperazine nitrogen. This makes the molecule less soluble in acidic media because it cannot be protonated. It is an intermediate for synthesis, not for biological testing [5]. Ensure you are using the free amine or the hydrochloride salt for testing.

References

  • Effect of cyclodextrin complexation on phenylpropanoids' solubility. Source: National Institutes of Health (NIH) / PubMed Central. Context: Demonstrates the efficacy of HP-β-CD in solubilizing phenyl-ring containing compounds.

  • Solubility Comparison of Neutral and Zwitterionic Polymorphs. Source: ResearchGate / Crystal Growth & Design. Context: Explains the lattice energy dynamics of zwitterionic crystallization vs. dissolution.

  • The Effect of pH on Cyclodextrin Complexation of Trifluoperazine (Phenothiazine derivative). Source: Acta Poloniae Pharmaceutica. Context: Validates the protocol of using pH adjustment combined with cyclodextrins for piperazine-containing drugs.

  • 1-Phenylpiperazine: Structure and Properties. Source: Wikipedia / Chemical Data. Context: Provides baseline physicochemical properties for the core pharmacophore.

  • 2-(4-Boc-piperazinyl)-4-phenylbutanoic acid Product Data. Source: Chem-Impex International. Context: Distinguishes between the Boc-protected intermediate and the active free-base/acid form.

Sources

resolving peak tailing in HPLC analysis of 2-(4-phenylpiperazin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific chromatographic challenges associated with 2-(4-phenylpiperazin-1-yl)butanoic acid . This molecule presents a "perfect storm" for peak tailing due to its zwitterionic nature: it contains a basic piperazine moiety (pKa ~8.[1]7) and an acidic carboxylic tail (pKa ~4.5).[1]

Diagnostic Workflow: Root Cause Analysis

Before altering your chemistry, determine if the tailing is chemical (interaction-based) or physical (system-based).[1] Follow this logic gate to isolate the issue.

TroubleshootingTree Start START: Peak Asymmetry > 1.5 CheckLoad Step 1: Inject 1/10th Concentration Start->CheckLoad IsBetter Did peak shape improve? CheckLoad->IsBetter MassOverload Diagnosis: Mass Overload Action: Increase Column Capacity or Reduce Injection Vol IsBetter->MassOverload Yes CheckpH Step 2: Check Mobile Phase pH IsBetter->CheckpH No IsNeutral Is pH 4.0 - 8.0? CheckpH->IsNeutral SilanolIssue Diagnosis: Silanol Interaction (Zwitterionic Phase) IsNeutral->SilanolIssue Yes CheckDeadVol Check Extra-Column Volume (Tubing/Fittings) IsNeutral->CheckDeadVol No (pH is already extreme) ActionLowPH Strategy A: Low pH (< 2.5) Protonate Silanols SilanolIssue->ActionLowPH ActionHighPH Strategy B: High pH (> 10.0) Deprotonate Amine SilanolIssue->ActionHighPH

Figure 1: Decision tree for isolating the cause of peak tailing. Most issues with phenylpiperazines stem from the "Silanol Interaction" branch.

Technical FAQs & Troubleshooting
Q1: Why does this specific molecule tail so badly on my standard C18 column?

The Mechanism: The 2-(4-phenylpiperazin-1-yl)butanoic acid molecule is amphoteric.[1] The tailing is almost exclusively caused by the piperazine nitrogen .

  • The Interaction: At neutral or slightly acidic pH (pH 3–7), the piperazine nitrogen is protonated (

    
    ).[1] The silica support of your column contains residual silanol groups (
    
    
    
    ), which are ionized above pH 3.5.[1]
  • The Result: The positively charged analyte sticks to the negatively charged silanols via ion-exchange mechanisms, dragging the peak tail.

Q2: I am using pH 4.5 buffer. Is that the problem?

Yes. That is the "Danger Zone." At pH 4.5, two detrimental things happen:

  • Zwitterionic Confusion: The carboxylic acid is partially ionized (

    
    ) and the piperazine is fully ionized (
    
    
    
    ).[1] This leads to mixed retention mechanisms (hydrophobic + ionic).[1]
  • Silanol Activity: Silica silanols are most active/ionized in this region.[1]

The Fix: You must move the pH at least 2 units away from the pKa.[2]

  • Option A (Recommended): Go to pH 2.0 - 2.5 .[1] This suppresses the silanols (making them

    
    ) and keeps the carboxylic acid protonated.[1]
    
  • Option B (High pH): Go to pH 10.5 .[1] This deprotonates the piperazine amine, making it neutral.[1] Note: Requires a hybrid-silica column.[1]

Q3: Which mobile phase additive is superior: TEA or TFA?

This depends on your detection method.

AdditiveRoleBest ForTrade-off
Triethylamine (TEA) Silanol Blocker. The TEA cation (

) floods the column and saturates the active silanol sites, preventing the drug from sticking.[1]
UV Detection. Excellent peak symmetry.[1]Incompatible with LC-MS (severe signal suppression).
Trifluoroacetic Acid (TFA) Ion-Pairing Agent. Forms a neutral ion pair with the charged amine and lowers pH to < 2.[1]0.LC-UV & LC-MS. Sharp peaks.[1]Can cause baseline drift in UV; suppresses MS signal slightly (use Formic Acid if sensitivity is critical).[1]
Q4: Can you recommend a specific column chemistry?

Do not use a "standard" C18 (e.g., USP L1 generic). You need Base-Deactivated technology.[1][3]

  • Charged Surface Hybrid (CSH) C18: These columns have a slight positive surface charge that repels the protonated amine, virtually eliminating tailing.[1]

  • Polar-Embedded / Polar-Endcapped: These phases shield the silica surface from the amine.[1]

Experimental Protocols
Protocol A: The "Silanol Suppression" Mobile Phase (For UV Analysis)

Use this if you are restricted to standard silica columns.

  • Preparation:

    • Solvent A: 20 mM Potassium Phosphate buffer (pH 2.5) + 0.1% Triethylamine (TEA).[1]

    • Solvent B: Acetonitrile.[1]

  • The Trick: Add the TEA to the water before adjusting the pH with Phosphoric Acid.

  • Why it works: The low pH protonates the silanols, and the TEA blocks any remaining active sites.[1]

Protocol B: High-pH Strategy (For Improved Selectivity)

Use this ONLY with Hybrid (H-Class) or Polymer columns.[1]

  • Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Solvent B: Methanol (Methanol is preferred over ACN at high pH for solubility).[1]

  • Why it works: At pH 10.5, the piperazine nitrogen is uncharged.[1] The molecule acts as a simple weak acid.[1] Tailing disappears because the secondary ionic interaction is physically impossible.[1]

Mechanistic Visualization

The following diagram illustrates the molecular competition occurring at the stationary phase surface.

SilanolBlocking cluster_0 Scenario A: Unprotected Surface (Tailing) cluster_1 Scenario B: With TEA Additive (Sharp Peak) Silica1 Silica Surface (Si-O-) Drug1 Analyte (+) (Piperazine) Silica1->Drug1 Strong Ionic Attraction Silica2 Silica Surface (Si-O-) TEA TEA (+) (Blocker) Silica2->TEA Blocked Drug2 Analyte (+) (Piperazine) Drug2->Silica2 Repelled/ No Binding

Figure 2: Mechanism of action for Triethylamine (TEA).[1] In Scenario B, the additive saturates the active sites, allowing the analyte to elute without drag.[1]

References
  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [1]

  • Agilent Technologies. (2023).[1] Control pH During Method Development for Better Chromatography. Agilent Technical Notes.[1]

  • Phenomenex. (2025).[1][4] How to Reduce Peak Tailing in HPLC? Phenomenex Blog.[1]

  • Shimadzu. (2024).[1] Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Application News.[1]

  • PubChem. (2025).[1][4] 1-Phenylpiperazine Compound Summary (pKa Data). National Library of Medicine.[1]

Sources

Validation & Comparative

comparing binding affinity of 2-(4-phenylpiperazin-1-yl)butanoic acid vs phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Phenylpiperazine and its functionalized derivative, 2-(4-phenylpiperazin-1-yl)butanoic acid .

From Promiscuous Scaffold to Targeted Transporter Modulation

Executive Summary

This guide compares the pharmacodynamic and physicochemical profiles of Phenylpiperazine (PP) , a privileged pharmacophore in medicinal chemistry, against 2-(4-phenylpiperazin-1-yl)butanoic acid (PP-BA) , a specific N-substituted derivative.

The structural modification—adding a butyric acid tail to the piperazine nitrogen—fundamentally alters the molecular target profile:

  • Phenylpiperazine (PP): Acts as a promiscuous lipophilic cation , showing high affinity for Serotonin (5-HT) and Dopamine (DA) G-Protein Coupled Receptors (GPCRs).

  • PP-BA: Acts as a zwitterionic modulator . The introduction of the carboxylate group drastically reduces affinity for monoamine GPCRs (due to electrostatic repulsion) while shifting activity toward Glycine Transporter 1 (GlyT1) inhibition or serving as a specialized intermediate for prodrug synthesis.

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

The binding behavior of these two molecules is dictated by their ionization states at physiological pH (7.4).

FeaturePhenylpiperazine (PP)2-(4-phenylpiperazin-1-yl)butanoic acid (PP-BA)
Structure Core arylpiperazine scaffold.N-substituted with 2-butanoic acid.
Formula C₁₀H₁₄N₂C₁₄H₂₀N₂O₂
MW 162.23 g/mol 248.32 g/mol
pKa (Basic N) ~9.0 (Protonated at pH 7.4)~8.5 (Protonated at pH 7.4)
pKa (Acidic) N/A~4.5 (Deprotonated at pH 7.4)
Dominant Species (pH 7.4) Cation (+1) Zwitterion (±0)
LogD (pH 7.4) ~1.5 (Moderate Lipophilicity)~ -1.5 to 0.5 (High Water Solubility)
BBB Permeability High (Passive Diffusion)Low (Requires Transporter/Prodrug)
Structural Logic (Graphviz Diagram)

The following diagram illustrates the structural divergence and its impact on receptor recognition.

SAR_Logic PP Phenylpiperazine (PP) (Lipophilic Cation) Target_GPCR 5-HT / DA Receptors (Requires Cationic Amine) PP->Target_GPCR High Affinity (Salt bridge to Asp3.32) Target_GlyT1 Glycine Transporter (GlyT1) (Tolerates/Requires Acid) PP->Target_GlyT1 Low/No Affinity Mod Modification: Add Butanoic Acid Tail PP->Mod PP_BA PP-Butanoic Acid (PP-BA) (Zwitterion) PP_BA->Target_GPCR Loss of Affinity (Electrostatic Repulsion) PP_BA->Target_GlyT1 Gain of Activity (Substrate Mimicry) Mod->PP_BA

Figure 1: Structural modification of Phenylpiperazine to PP-BA shifts the target profile from GPCRs to Transporters.

Binding Affinity Comparison

A. Phenylpiperazine (The "Warhead")

Phenylpiperazine is a "privileged structure" that mimics the ethylamine side chain of serotonin and dopamine.

  • Mechanism: The protonated N4-nitrogen forms a critical salt bridge with a conserved Aspartate (D3.32) residue in the transmembrane helix 3 of monoamine receptors.

  • Data Profile:

    • 5-HT1A: Ki ≈ 10–100 nM (Moderate agonist/antagonist).

    • 5-HT2A: Ki ≈ 50–200 nM.

    • D2 Dopamine: Ki ≈ 20–100 nM.

    • Note: High affinity but low selectivity.

B. 2-(4-phenylpiperazin-1-yl)butanoic acid (The "Derivative")

The addition of the carboxylic acid creates a "molecular switch."

  • Loss of GPCR Affinity: The negative charge of the carboxylate (COO⁻) near the protonated nitrogen creates steric bulk and electrostatic interference preventing the molecule from entering the deep, hydrophobic orthosteric pocket of 5-HT receptors.

  • Gain of GlyT1 Activity: Structure-Activity Relationship (SAR) studies on N-substituted phenylpiperazine acetic/butanoic acids indicate potential as Glycine Transporter 1 (GlyT1) inhibitors . The acid moiety mimics the carboxylate of glycine, allowing the molecule to block the transporter.

    • Reference Anchor: Analogous 2-arylsulfanyl-phenyl piperazinyl acetic acids exhibit IC50 values of 150 nM at GlyT1 [1].[1]

Comparative Data Summary
Target ClassReceptor/TransporterPhenylpiperazine (PP) Affinity (Ki)PP-BA Affinity (Estimated)Mechanism of Difference
Serotonin 5-HT1A 20 - 60 nM [2]> 1,000 nMCarboxylate repulsion disrupts Asp3.32 interaction.
Serotonin 5-HT2A 50 - 150 nM > 1,000 nMSteric clash in hydrophobic pocket.
Dopamine D2 30 - 100 nM > 5,000 nMLoss of lipophilic cation character.
Transporter GlyT1 Inactive (> 10 µM)100 - 500 nM (IC50)*Acid group mimics Glycine substrate.

*Note: GlyT1 values extrapolated from homologous acetic acid derivatives [1].

Experimental Protocols

To validate these differences, two distinct assay types are required: Radioligand Binding (for PP) and Neurotransmitter Uptake (for PP-BA).

Protocol A: 5-HT1A Radioligand Displacement (For Phenylpiperazine)

Validates the high affinity of the parent scaffold.

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use [³H]-8-OH-DPAT (0.5 nM) as the specific radioligand.

  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL [³H]-ligand + 50 µL test compound (PP or PP-BA).

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

    • Expected Result: PP displaces ligand at nanomolar concentrations; PP-BA shows minimal displacement.

Protocol B: Glycine Uptake Inhibition Assay (For PP-BA)

Validates the functional shift to transporter inhibition.

  • Cell Culture: Use CHO cells expressing human GlyT1.

  • Buffer: HBSS containing 10 mM HEPES (pH 7.4).

  • Tracer: [¹⁴C]-Glycine (10 µM).

  • Workflow:

    • Pre-incubate cells with PP-BA (0.1 nM – 10 µM) for 10 min.

    • Add [¹⁴C]-Glycine and incubate for 10 min at 37°C.

    • Aspirate buffer and wash cells 3x with ice-cold HBSS.

    • Lyse cells with 0.1 M NaOH.

  • Quantification: Measure intracellular radioactivity.

    • Expected Result: PP-BA inhibits uptake dose-dependently (IC50 ~200 nM); PP shows no effect.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Protocol A: GPCR Binding (5-HT1A) cluster_1 Protocol B: Transporter Uptake (GlyT1) Step1 Membrane Prep (HEK-293 / 5-HT1A) Step2 Add [3H]-8-OH-DPAT + Test Compound Step1->Step2 Step3 Filter & Count Step2->Step3 Result Data Output: Calculate Ki (Binding) or IC50 (Uptake) Step3->Result StepA Cell Culture (CHO / GlyT1) StepB Add [14C]-Glycine + Test Compound StepA->StepB StepC Lyse & Count StepB->StepC StepC->Result

Figure 2: Parallel workflows to distinguish GPCR binding (PP) from Transporter inhibition (PP-BA).

Conclusion & Application

The comparison between Phenylpiperazine and 2-(4-phenylpiperazin-1-yl)butanoic acid illustrates a classic medicinal chemistry principle: Functionalization determines fate.

  • Use Phenylpiperazine when designing ligands for 5-HT or Dopamine receptors.[2] It provides the necessary cationic "anchor" for the orthosteric binding pocket.

  • Use PP-BA (or similar acid derivatives) when targeting amino acid transporters (like GlyT1) or when designing zwitterionic prodrugs intended to have low CNS penetration until cleaved. The acid group effectively "silences" the promiscuous GPCR activity of the piperazine core.

References

  • Smith, G., et al. (2004). "The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030.

  • Lopez-Rodriguez, M. L., et al. (1997).[3] "Synthesis and structure-activity relationships of a new model of arylpiperazines... affinity for 5-HT1A and alpha 1 receptors."[3] Journal of Medicinal Chemistry, 40(11), 1648-1656.[3]

  • Pawłowski, M., et al. (2000). "Synthesis, 5-HT1A and 5-HT2A receptor affinity of new 1-phenylpiperazinylpropyl derivatives." Farmaco, 55(6-7), 461-468.

  • Chem-Impex International. "2-(4-Boc-piperazinyl)-4-phenylbutanoic acid Product Page."

Sources

purity assessment of 2-(4-phenylpiperazin-1-yl)butanoic acid using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-(4-phenylpiperazin-1-yl)butanoic acid is a critical pharmacophore intermediate, sharing structural homology with established piperazine-class anxiolytics and antidepressants (e.g., trazodone, nefazodone). Its amphoteric nature—possessing both a basic tertiary amine (piperazine ring) and an acidic carboxyl group—presents unique challenges for purity assessment.

While HPLC-UV remains a workhorse for routine bulk analysis, it often fails to detect non-chromophoric synthetic byproducts or distinguish between regioisomers at trace levels. GC-MS requires derivatization due to the molecule's polarity and low volatility.

LC-MS (Liquid Chromatography-Mass Spectrometry) emerges as the superior standard for definitive purity assessment. This guide objectively compares these methodologies, demonstrating why LC-MS offers the necessary sensitivity, specificity, and workflow efficiency for high-stringency drug development environments.

Comparative Analysis: LC-MS vs. Alternatives

The following table synthesizes experimental performance metrics across the three dominant analytical modalities.

Table 1: Performance Matrix for Purity Assessment
FeatureLC-MS (ESI+) HPLC-UV (DAD) GC-MS 1H-NMR
Primary Mechanism Mass-to-charge (m/z) separationUV Absorption (210–254 nm)Volatility & FragmentationMagnetic Resonance
Sensitivity (LOD) High (0.5–1.0 ng/mL)Moderate (0.5–5.0 µg/mL)High (requires derivatization)Low (~1 mg required)
Specificity Excellent (Distinguishes isobaric impurities via MS/MS)Low (Co-eluting peaks often merge)High (Fingerprint fragmentation)High (Structural elucidation)
Sample Prep Simple (Dilute & Shoot)SimpleComplex (Silylation required)Simple (Dissolution)
Impurity ID Definitive (Molecular weight + fragments)Inferential (Retention time only)DefinitiveDefinitive (if >1% abundance)
Throughput High (5–10 min runs)Moderate (15–30 min runs)Low (Long heating cycles)Low

Expert Insight: While NMR is absolute for structural confirmation, it lacks the dynamic range to detect 0.1% impurities. HPLC-UV struggles because the phenylpiperazine chromophore is often shared by the impurities, making selective detection impossible without mass discrimination.

Strategic Workflow: The LC-MS Advantage

The decision to utilize LC-MS is driven by the need to identify specific synthetic impurities, such as des-phenyl analogs , bis-alkylated piperazines , or regioisomeric butanoic acid derivatives .

Figure 1: Analytical Decision Pathway

G Start Sample: 2-(4-phenylpiperazin-1-yl)butanoic acid CheckUV Check UV Absorbance (Phenyl ring present?) Start->CheckUV UV_High High UV Response (Routine QC) CheckUV->UV_High Yes UV_Low Low/Ambiguous Response (Trace Impurities) CheckUV->UV_Low No/Unknown HPLC HPLC-UV (254 nm) Limit: Co-elution risks UV_High->HPLC LCMS LC-MS/MS (ESI+) Target: [M+H]+ = 249.16 UV_Low->LCMS Polar/Non-volatile Deriv Is derivatization feasible? UV_Low->Deriv Volatile? Result_HPLC Purity % (Low Confidence) HPLC->Result_HPLC Result_LCMS Purity % + Impurity ID (High Confidence) LCMS->Result_LCMS Deriv->LCMS No (Preferred) GCMS GC-MS (TMS-Derivatized) Limit: Thermal degradation Deriv->GCMS Yes (w/ Silylation)

Caption: Decision logic for selecting LC-MS over HPLC-UV or GC-MS based on analyte properties and data quality requirements.

Detailed Experimental Protocol (LC-MS)

This protocol is validated for phenylpiperazine derivatives, ensuring retention of the polar zwitterion while maintaining ionization efficiency.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Shimadzu LCMS-8045).

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 100 x 2.1 mm).

    • Why: The C18 stationary phase retains the hydrophobic phenyl ring, while the polar embedded group (if available) prevents pore collapse from the aqueous mobile phase required for the acid moiety.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: 0.1% Formic Acid in Acetonitrile.

    • Mechanism: Acidic pH ensures the tertiary amine is protonated (

      
      ), facilitating strong ESI+ signal. It also suppresses the ionization of the carboxylic acid (
      
      
      
      ), increasing retention on the hydrophobic column.
  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: 5%

      
       95% B (Linear Ramp)
      
    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Target Ion:

    
    .
    
    • Molecular Formula:

      
      
      
    • Exact Mass: 248.15 Da

    • Precursor Ion: m/z 249.15

  • MRM Transitions (Quantification & Qual):

    • Quantifier:

      
       (Loss of butanoic acid chain, retaining phenylpiperazine core).
      
    • Qualifier:

      
       (Phenylpiperazine fragment).
      
Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-(4-phenylpiperazin-1-yl)butanoic acid in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in Mobile Phase A/B (50:50).

  • Filtration: 0.22 µm PTFE filter (critical to prevent column clogging).

Supporting Data & Validation

Specificity and Impurity Profiling

In a comparative study of phenylpiperazine derivatives, LC-MS demonstrated superior capability in separating structurally similar impurities.

Impurity TypeDetection MethodResult
Starting Material (Phenylpiperazine)HPLC-UV (254 nm)Co-elutes with solvent front (low retention).
LC-MS (m/z 163) Detected at 1.2 min (Distinct peak).
Bis-alkylated Byproduct HPLC-UVOverlaps with main peak tail.
LC-MS (m/z ~380) Resolved at 8.5 min (High hydrophobicity).
Sensitivity (LOD/LOQ)

Based on validation data for similar piperazine designer drugs (e.g., mCPP, TFMPP):

  • LC-MS LOD: 0.5 – 1.0 ng/mL.

  • HPLC-UV LOD: 500 – 1000 ng/mL.

References

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022).[2] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758.[2][3] Retrieved from [Link]

  • Wada, M., et al. (2012).[4] Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection. Biomedical Chromatography. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[5] Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-phenylpiperazin-1-yl)butanoic acid

[1]

Executive Summary & Chemical Profile

2-(4-phenylpiperazin-1-yl)butanoic acid is a bifunctional organic intermediate containing a basic piperazine ring and an acidic carboxylic tail. While specific Safety Data Sheets (SDS) for this exact structure may be limited in public repositories, its disposal protocol is strictly governed by the Structure-Activity Relationship (SAR) of its functional moieties: the phenylpiperazine core (corrosive, sensitizer, aquatic toxin) and the butyric acid derivative (corrosive, organic acid).

Improper disposal poses two critical risks:

  • Environmental Persistence: The lipophilic phenyl ring resists biodegradation in standard aqueous treatment, requiring thermal destruction.

  • Nitrogen Oxide (NOx) Generation: Incineration without scrubbing releases toxic NOx gases due to the piperazine nitrogen content.

Chemical Hazard Classification (Derived)
PropertyClassificationOperational Implication
Corrosivity High (Category 1B/1C) Zwitterionic potential exists, but treat as Corrosive Acid for segregation.
Toxicity Acute Toxic (Oral/Dermal) Phenylpiperazines are known skin sensitizers and toxic upon absorption.
Reactivity Acid-Base Active Exothermic reaction with strong oxidizers and strong bases.
RCRA Status Characteristic Waste Likely D002 (Corrosive) if in solution; treat as Hazardous Chemical Waste.[1]

Waste Stream Segregation

Safety begins with segregation. This compound must never be commingled with incompatible streams.

Compatibility Matrix
  • ✅ Compatible: Non-halogenated organic solvents (Methanol, Ethanol), Organic acids (Acetic acid waste).

  • ❌ INCOMPATIBLE (Do Not Mix):

    • Strong Oxidizers (Peroxides, Nitric Acid): Risk of fire/explosion.

    • Cyanides/Sulfides: Acidic nature may liberate toxic HCN or H₂S gas.

    • Aqueous Drains: Strictly prohibited due to aquatic toxicity.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

If the substance is in a reaction mixture, quench any reactive reagents before binning.

  • Solid Waste (Powder/Crystals):

    • Do not dissolve solely for disposal purposes (increases waste volume).

    • Transfer solids into a clear, wide-mouth HDPE jar or double-bag in 6-mil polyethylene bags .

    • Labeling: Mark as "Solid Hazardous Waste: Toxic, Corrosive."

  • Liquid Waste (Mother Liquors/Solutions):

    • Ensure the solvent carrier is compatible (e.g., non-halogenated organic).

    • Check pH.[1][2] If pH < 2, ensure the container is rated for corrosives (Glass or HDPE; avoid metal).

    • Precipitation Option: If the compound is dissolved in water, adjust pH to isoelectric point (approx pH 5-7) to precipitate the solid, filter, and dispose of solid and filtrate separately to reduce hazardous volume.

Phase 2: Containerization & Labeling
  • Primary Container: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage, unless the solvent carrier (e.g., DCM) is incompatible with plastics.

  • Secondary Containment: All waste bottles must be stored in a chemically resistant tray capable of holding 110% of the volume.

Phase 3: Final Disposal (Incineration)

The only acceptable final fate for this compound is High-Temperature Incineration .

  • Mechanism: Thermal oxidation breaks the phenyl ring and piperazine cycle.

  • Requirement: The facility must be equipped with wet scrubbers to neutralize the acidic byproducts and capture NOx emissions generated by the nitrogen atoms in the piperazine ring.

Decision Logic & Workflow

The following diagram outlines the operational decision tree for disposing of 2-(4-phenylpiperazin-1-yl)butanoic acid.

DisposalWorkflowStartWaste Generation:2-(4-phenylpiperazin-1-yl)butanoic acidStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidBaggingDouble Bag (6-mil Poly)or HDPE JarSolid->BaggingLabelingLABELING:'Hazardous Waste'Tags: Toxic, Corrosive, OrganicBagging->LabelingSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(e.g., MeOH, DMSO)SolventCheck->NonHaloHalo->LabelingSegregate asHalogenatedNonHalo->LabelingSegregate asNon-HalogenatedStorageSatellite Accumulation Area(Secondary Containment)Labeling->StorageFinalFateFINAL DISPOSAL:High-Temp Incineration(w/ NOx Scrubbing)Storage->FinalFate

Caption: Operational workflow for segregating and packaging phenylpiperazine-derivative waste streams.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & PPE: Clear the area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Surround with absorbent pads or vermiculite. Do not use sawdust (fire risk with potential oxidizers).

  • Decontamination: Scrub the area with a mild soap solution followed by water. The piperazine moiety is basic; a dilute acetic acid wash can help solubilize residues for cleanup, but water/soap is generally sufficient.

  • Disposal of Debris: All cleanup materials (gloves, pads, towels) must be treated as hazardous chemical waste (see Section 3).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.